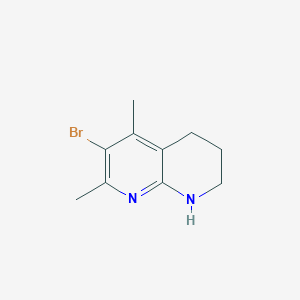

6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

CAS No.: 698974-42-4

Cat. No.: VC4774619

Molecular Formula: C10H13BrN2

Molecular Weight: 241.132

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 698974-42-4 |

|---|---|

| Molecular Formula | C10H13BrN2 |

| Molecular Weight | 241.132 |

| IUPAC Name | 6-bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine |

| Standard InChI | InChI=1S/C10H13BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H2,1-2H3,(H,12,13) |

| Standard InChI Key | AJJRQDRKERDWHB-UHFFFAOYSA-N |

| SMILES | CC1=C2CCCNC2=NC(=C1Br)C |

Introduction

Chemical Structure and Nomenclature

The compound belongs to the 1,8-naphthyridine family, a class of heterocyclic systems featuring two fused pyridine rings. The "1,2,3,4-tetrahydro" designation indicates partial saturation of one pyridine ring, reducing aromaticity and enhancing reactivity at specific positions. Key structural features include:

-

Bromine substitution at position 6, enabling cross-coupling reactions.

-

Methyl groups at positions 5 and 7, influencing steric and electronic properties.

-

A tetrahydro ring (positions 1–4), conferring conformational flexibility.

The IUPAC name derives from the parent 1,8-naphthyridine system, with substitutions and saturation explicitly defined .

Synthesis and Reaction Pathways

Core Synthetic Strategies

The synthesis of 1,8-naphthyridine derivatives often begins with pyridine precursors. For 6-bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a representative pathway involves:

-

Amidation of 2-methylnicotinic ester: Starting with ethyl 2-methylnicotinate, amidation with ammonia yields 2-methylnicotinamide .

-

Enamine formation: Reaction with dimethylformamide dimethyl acetal introduces an enamine moiety, facilitating cyclization .

-

Bromination: Selective bromination at position 6 using bromosuccinimide (NBS) in dichloroethane achieves the final substitution .

Example Reaction Sequence

Scale-Up and Optimization

Large-scale reactions (e.g., 10 mmol) maintain efficiency, with bromination steps achieving 86% yield under optimized conditions . Microwave-assisted synthesis and ionic liquid-mediated reactions—common in green chemistry approaches for naphthyridines—remain unexplored for this specific compound but could enhance scalability .

Physicochemical Properties

The compound’s (1.68) suggests moderate lipophilicity, aligning with its potential as a CNS drug precursor .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume